2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2-(methylthio)phenyl)acetamide
Overview
Description
2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a chloro-substituted aromatic ring, and a methylthio-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the chloro and methylthio groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Acetamide formation: The final step involves the formation of the acetamide group, which can be done through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like chlorine (for chlorination), nitric acid (for nitration), and alkyl halides (for alkylation).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Compounds with sulfonamide groups are often explored for their antibacterial, antifungal, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound might make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving sulfonamide or aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2-(methylthio)phenyl)acetamide would depend on its specific application:
Medicinal Chemistry: If used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties could be exploited in various applications, such as in semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide or sulfamethoxazole, are well-known for their medicinal properties.
Chloro-substituted Aromatics: Compounds like chlorobenzene or 2-chlorotoluene share structural similarities.
Methylthio-substituted Aromatics: Compounds such as 2-methylthiophenol or 4-methylthioanisole are structurally related.
Uniqueness
2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(2-(methylthio)phenyl)acetamide is unique due to the combination of its functional groups and the specific positions of these groups on the aromatic rings. This unique structure could confer specific properties that make it valuable for certain applications.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-8-9-13(18)10-15(12)20(25(3,22)23)11-17(21)19-14-6-4-5-7-16(14)24-2/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWLHQYZLHQJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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